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Introduction

The measurement of intracellular iodide concentration ([I7]i) is crucial for studying various
physiological and pathological processes in neurons, including the activity of anion transporters
and channels. "360A lodide" refers to a class of fluorescent indicators that are excited by light
at approximately 360 nm and exhibit a change in fluorescence upon binding to iodide. This
document provides a detailed protocol for loading these indicators into cultured neurons, using
the properties of the recently developed selective iodide sensor, I-Sense, as a primary
example. I-Sense is a phosphorescent iridium(lll) complex that shows a decrease in
fluorescence in the presence of iodide, making it a valuable tool for monitoring iodide influx.

The primary mechanism for iodide uptake into many cell types is the Sodium-lodide Symporter
(NIS), a transmembrane protein that cotransports two sodium ions (Na*) for every one iodide
ion (I7). While extensively studied in the thyroid gland, the role and regulation of NIS in neurons
is an active area of research. Understanding the dynamics of iodide transport in neurons can
provide insights into neuronal health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the 360A lodide indicator
(based on I-Sense) and a recommended starting protocol for its application in cultured

neurons.
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Table 1: Photophysical and Detection Properties of 360A lodide (I-Sense)

Parameter Value Reference
Excitation Wavelength (Aex) 360 nm [1]
Emission Wavelength (Aem) 530 nm [1]
Stokes Shift 180 nm [1]
Detection Principle Fluc?reécence quenching upon o
I~ binding
Limit of Detection for I~ 10.8 uM [1]
Recommended Concentration 10 uM [1]

Table 2: Recommended Protocol Parameters for Loading 360A lodide into Cultured Neurons
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Parameter Recommended Value Notes
Cell Culture
Primary cultured neurons (e.g.,  Protocol may need
Cell Type hippocampal, cortical) or iPSC-  optimization for different

derived neurons

neuron types.

Culture Substrate

Poly-D-lysine or other suitable

coating

Ensure healthy, adherent

neuronal cultures.

Culture Medium

Standard neuronal culture
medium (e.g., Neurobasal with

supplements)

Indicator Loading

360A lodide Stock Solution

1-10 mM in DMSO

Store protected from light at
-20°C.

Loading Buffer

Hank's Balanced Salt Solution
(HBSS) or similar physiological
buffer

Ensure buffer is at

physiological pH (7.2-7.4).

360A lodide Loading
Concentration

5-20 uM

Start with 10 pM and optimize
based on cell type and signal-

to-noise ratio.

Loading Time

30-60 minutes

Optimization may be required.

Loading Temperature

37°C

lodide Influx Assay

lodide-Containing Buffer

HBSS with desired
concentration of Sodium lodide
(Nal)

Prepare fresh.

lodide Concentration Range

10uM -1 mM

The concentration will depend
on the specific experimental

question.

Imaging

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2487979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Fluorescence microscope with Excitation: ~360 nm, Emission:

Microscope ) ]
appropriate filter sets ~530 nm.
Time-lapse imaging to monitor

Data Acquisition fluorescence changes over

time

Experimental Protocols
Preparation of Reagents

360A lodide Stock Solution (10 mM): Dissolve the appropriate amount of 360A lodide
powder in high-quality, anhydrous DMSO. Aliquot into small, single-use volumes and store at
-20°C, protected from light.

Loading Buffer (HBSS): Prepare or obtain sterile Hank's Balanced Salt Solution. Ensure the
pH is adjusted to 7.2-7.4.

lodide-Containing Buffer: Prepare HBSS containing the desired concentration of Sodium
lodide (Nal). For example, to make a 1 mM Nal solution, dissolve the appropriate amount of
Nal in HBSS. Prepare this solution fresh for each experiment.

Protocol for Loading 360A lodide into Cultured Neurons

This protocol is a general guideline and may require optimization for specific neuronal cell

types and experimental conditions.

e Cell Culture:

o Plate primary or iPSC-derived neurons on appropriate culture vessels (e.g., glass-bottom
dishes or multi-well plates) coated with a suitable substrate like Poly-D-lysine.

o Culture the neurons in a standard neuronal culture medium until they reach the desired
stage of maturity for the experiment.

¢ Indicator Loading:
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[e]

Prepare the 360A lodide loading solution by diluting the stock solution into pre-warmed
(37°C) HBSS to a final concentration of 10 pM.

[e]

Aspirate the culture medium from the neurons.

o

Gently wash the neurons once with pre-warmed HBSS.

[¢]

Add the 10 uM 360A lodide loading solution to the neurons.

o Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
e Washing:

o After the incubation period, gently aspirate the loading solution.

o Wash the neurons two to three times with pre-warmed HBSS to remove any extracellular
indicator.

e Imaging and lodide Influx Measurement:

o Place the culture dish on the stage of a fluorescence microscope equipped with the
appropriate filters for 360A lodide (Excitation ~360 nm, Emission ~530 nm).

o Acquire a baseline fluorescence image of the loaded neurons in HBSS.

o To initiate iodide influx, carefully replace the HBSS with the pre-warmed iodide-containing
buffer.

o Immediately begin time-lapse imaging to record the change in fluorescence intensity over
time as iodide enters the cells. The fluorescence is expected to decrease as the
intracellular iodide concentration increases.

In-Cell lodide Calibration (Optional)

To quantify the intracellular iodide concentration from the fluorescence signal, an in-cell
calibration can be performed using ionophores.

e Load the neurons with 360A lodide as described above.
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o Prepare a series of calibration buffers (e.g., high K* buffer to depolarize the membrane)
containing known concentrations of iodide (e.g., 0, 10, 50, 100, 500 uM).

» Add a mixture of ionophores (e.g., nigericin and valinomycin) to the calibration buffers to
equilibrate the intracellular and extracellular iodide concentrations.

 Incubate the cells with each calibration buffer and measure the corresponding fluorescence
intensity.

» Plot the fluorescence intensity (or the ratio of initial to final fluorescence, Fo/F) against the
known iodide concentrations to generate a calibration curve.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for loading 360A lodide and measuring iodide influx.

Sodium-lodide Symporter (NIS) Sighaling Pathway

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b2487979?utm_src=pdf-body-img
https://www.benchchem.com/product/b2487979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2487979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Extracellular

Plasma Membrane Intracellular

binds . -

@ activates produces activates promotes _ WIS EEREL AN
TSH Receptor Adenylate Cyclase CcAMP PKA Transcription

‘ L @

Click to download full resolution via product page

Caption: Simplified signaling pathway of the Sodium-lodide Symporter (NIS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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